(2S,3R)-3-Methoxypyrrolidine-2-carboxylic acid
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Overview
Description
(2S,3R)-3-Methoxypyrrolidine-2-carboxylic acid is a chiral, non-proteinogenic amino acid Its unique stereochemistry and functional groups make it an interesting subject for research in organic chemistry and biochemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-Methoxypyrrolidine-2-carboxylic acid typically involves the stereoselective manipulation of precursor molecules. One common method starts with the chiral pool approach, using naturally occurring amino acids as starting materials. The synthesis involves several steps, including protection and deprotection of functional groups, stereoselective reductions, and cyclization reactions.
For example, a typical synthetic route might involve the following steps:
Protection of the amino group: Using a protecting group like Boc (tert-butoxycarbonyl) to protect the amino group.
Formation of the pyrrolidine ring: Cyclization of the protected amino acid derivative to form the pyrrolidine ring.
Introduction of the methoxy group: This can be achieved through nucleophilic substitution reactions.
Deprotection: Removal of the protecting groups to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and reagents are chosen to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-3-Methoxypyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction of the carboxylic acid group to form alcohols.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxycarbonyl derivatives, while reduction of the carboxylic acid group can produce alcohols.
Scientific Research Applications
(2S,3R)-3-Methoxypyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in
Biological Activity
(2S,3R)-3-Methoxypyrrolidine-2-carboxylic acid is a chiral compound belonging to the class of pyrrolidine derivatives. Its unique stereochemistry and functional groups contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and biochemistry.
Chemical Structure and Properties
The compound features a methoxy group at the 3-position and a carboxylic acid at the 2-position, which enhance its lipophilicity and reactivity. The presence of chiral centers at the 2 and 3 positions allows for diverse interactions with biological macromolecules.
Property | Description |
---|---|
Molecular Formula | C₅H₉NO₃ |
Molecular Weight | 131.13 g/mol |
Chirality | (2S,3R) |
Functional Groups | Methoxy (-OCH₃), Carboxylic acid (-COOH) |
The biological activity of this compound is primarily mediated through its interactions with various enzymes and receptors. It is believed to influence metabolic processes by acting as an enzyme substrate or inhibitor.
Target Interactions
- Enzymes: Similar compounds have been shown to interact with enzymes such as threonine dehydratase and threonine aldolase, facilitating biochemical reactions that are crucial for cellular metabolism .
- Receptors: The compound may also influence receptor activity, potentially modulating signaling pathways involved in cell growth and differentiation.
Biological Studies and Findings
Several studies have investigated the biological implications of this compound:
- Cellular Effects: Research indicates that this compound can affect cellular processes such as protein synthesis and cell proliferation. It has been shown to support normal cellular functions at low concentrations while exhibiting cytotoxic effects at higher doses .
- Antimicrobial Activity: Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, particularly against Gram-positive bacteria like Staphylococcus aureus. These findings highlight its potential as a lead compound in antibiotic development .
- Biochemical Pathways: The compound has been implicated in influencing key metabolic pathways, including glycolysis and amino acid metabolism, which are critical for maintaining cellular homeostasis .
Case Study 1: Antimicrobial Efficacy
A study focused on the antimicrobial efficacy of this compound derivatives demonstrated significant inhibitory effects against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 0.64 µg/mL, showcasing its potential as an antimicrobial agent.
Case Study 2: Enzyme Interaction
Research involving enzyme kinetics revealed that this compound acts as a substrate for threonine dehydratase. The kinetic parameters indicated a competitive inhibition mechanism, suggesting that this compound could be utilized in studying enzyme regulation in metabolic pathways .
Properties
Molecular Formula |
C6H11NO3 |
---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
(2S,3R)-3-methoxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c1-10-4-2-3-7-5(4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5+/m1/s1 |
InChI Key |
NIKRPQUOBKTPNA-UHNVWZDZSA-N |
Isomeric SMILES |
CO[C@@H]1CCN[C@@H]1C(=O)O |
Canonical SMILES |
COC1CCNC1C(=O)O |
Origin of Product |
United States |
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